2-(2-Bromo-5-hydroxyphenyl)acetonitrile

Description

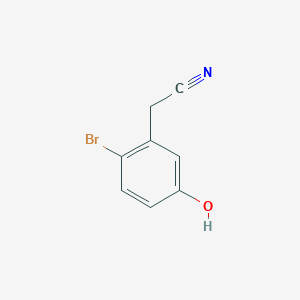

2-(2-Bromo-5-hydroxyphenyl)acetonitrile is a brominated aromatic nitrile compound featuring a hydroxyl group at the 5-position and a bromine atom at the 2-position of the phenyl ring, with an acetonitrile (-CH₂CN) substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, while the bromine atom facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). The acetonitrile group contributes to its reactivity in nucleophilic additions or cyclization reactions.

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

2-(2-bromo-5-hydroxyphenyl)acetonitrile |

InChI |

InChI=1S/C8H6BrNO/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5,11H,3H2 |

InChI Key |

VZPKXBHIMFEPNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC#N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to fluorine (in 2-(2-Bromo-5-fluorophenyl)acetonitrile) or methoxy (in 2-(5-Bromo-2-methoxyphenoxy)acetonitrile). This makes the target more soluble in polar solvents like water or ethanol . The nitro group in 2-(5-Bromo-2-nitrophenyl)acetonitrile strongly withdraws electrons, increasing the ring’s electrophilicity and favoring nucleophilic aromatic substitution, whereas the hydroxyl group in the target compound donates electrons via resonance, directing reactions to meta/para positions .

Synthetic Routes: Bromination of o-cyanophenol (as in 5-Bromo-2-hydroxybenzonitrile) could be adapted for the target compound by introducing a methylene spacer between the nitrile and phenyl ring . Protection/deprotection strategies (e.g., benzyloxy groups in ’s Compound 13) may be necessary to preserve the hydroxyl group during synthesis .

Crystallographic and Structural Differences :

- 5-Bromo-2-hydroxybenzonitrile forms planar crystals with intermolecular O–H⋯N hydrogen bonds (2.81 Å), while the acetonitrile group in the target compound introduces steric bulk, likely reducing planarity and altering crystal packing .

Applications :

- The target’s hydroxyl group positions it as a precursor for bioactive molecules (e.g., osteoporosis treatments or kinase inhibitors), analogous to 5-Bromo-2-hydroxybenzonitrile’s role in antiretroviral drugs .

- Fluorinated analogs (e.g., 2-(2-Bromo-5-fluorophenyl)acetonitrile) are prioritized in materials science due to fluorine’s thermal stability, whereas methoxy-substituted derivatives find use in lipophilic agrochemical formulations .

Research Findings and Implications

- Electronic Effects: DFT studies on related compounds () reveal that non-planar structures and HOMO/LUMO distributions on aromatic rings influence reactivity. The target compound’s HOMO is likely localized on the hydroxyl and nitrile groups, enhancing nucleophilicity .

- SHELX Refinement : Structural analysis of similar nitriles (e.g., 5-Bromo-2-hydroxybenzonitrile) relies on SHELX software for crystallographic refinement, ensuring accurate bond-length and angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.